Ethyl 5-amino-2-(4-amino-2-ethoxycarbonylphenyl)benzoate
Overview
Description
Ethyl 5-amino-2-(4-amino-2-ethoxycarbonylphenyl)benzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of amino groups and ethoxycarbonyl groups attached to a benzoate core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-2-(4-amino-2-ethoxycarbonylphenyl)benzoate typically involves multi-step organic reactions. One common method is the esterification of 5-amino-2-(4-amino-2-carboxyphenyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-2-(4-amino-2-ethoxycarbonylphenyl)benzoate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxycarbonyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide for nucleophilic substitution.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Regeneration of amino derivatives.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Ethyl 5-amino-2-(4-amino-2-ethoxycarbonylphenyl)benzoate is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and as an intermediate in the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-2-(4-amino-2-ethoxycarbonylphenyl)benzoate involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological macromolecules, while the ethoxycarbonyl groups can participate in esterification reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-amino-2-(4-amino-2-ethoxycarbonylphenyl)benzoate
- Ethyl 5-amino-2-(4-amino-2-methoxycarbonylphenyl)benzoate
- Ethyl 5-amino-2-(4-amino-2-propoxycarbonylphenyl)benzoate
Uniqueness
Ethyl 5-amino-2-(4-amino-2-ethoxycarbonylphenyl)benzoate is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both amino and ethoxycarbonyl groups allows for versatile chemical modifications, making it a valuable compound in various research applications.
Properties
IUPAC Name |
ethyl 5-amino-2-(4-amino-2-ethoxycarbonylphenyl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-3-23-17(21)15-9-11(19)5-7-13(15)14-8-6-12(20)10-16(14)18(22)24-4-2/h5-10H,3-4,19-20H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXQIYFQECCYKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)N)C2=C(C=C(C=C2)N)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101190277 | |
Record name | 2,2′-Diethyl 4,4′-diamino[1,1′-biphenyl]-2,2′-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101190277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149935-36-4 | |
Record name | 2,2′-Diethyl 4,4′-diamino[1,1′-biphenyl]-2,2′-dicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149935-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2′-Diethyl 4,4′-diamino[1,1′-biphenyl]-2,2′-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101190277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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